9-Azabicyclo[3.3.1]nonane

Dopamine Transporter Cocaine Binding Site Structure-Activity Relationship

Procure the parent homotropane scaffold, 9-Azabicyclo[3.3.1]nonane, as a strategic building block for two key applications: (1) synthesis of the sterically unhindered nitroxyl catalyst ABNO, which outperforms TEMPO in copper-catalyzed aerobic oxidation of secondary alcohols; (2) medicinal chemistry campaigns targeting sigma-2 receptor modulators (sub-nanomolar affinity, >2000x selectivity vs. sigma-1). This scaffold exhibits approximately 100-fold lower dopamine transporter (DAT) binding affinity (Ki=2–14 µM) than tropane analogs, making it an ideal negative control in neuropharmacological SAR studies. Ensure your lot meets the 97% purity benchmark standard among major suppliers.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 280-97-7
Cat. No. B1331481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Azabicyclo[3.3.1]nonane
CAS280-97-7
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CC2CCCC(C1)N2
InChIInChI=1S/C8H15N/c1-3-7-5-2-6-8(4-1)9-7/h7-9H,1-6H2
InChIKeyATPGYYPVVKZFGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Azabicyclo[3.3.1]nonane (CAS 280-97-7): Procurement-Relevant Structural and Functional Baseline


9-Azabicyclo[3.3.1]nonane is a bicyclic secondary amine characterized by a [3.3.1] ring system bearing a nitrogen atom at the bridgehead position. This scaffold constitutes the core of the homotropane alkaloid family, which includes insect- and plant-derived natural products such as adaline, euphococcinine, and N-methyleuphococcinine [1]. The parent structure serves as a synthetic precursor for its N-oxyl radical derivative ABNO (9-azabicyclo[3.3.1]nonane N-oxyl), a sterically unhindered nitroxyl catalyst that exhibits distinct reactivity profiles compared to TEMPO-based systems in alcohol oxidation chemistry [2].

9-Azabicyclo[3.3.1]nonane: Why In-Class Azabicyclic Scaffolds Are Not Interchangeable


Although several azabicyclic scaffolds—including tropane (8-azabicyclo[3.2.1]octane), quinuclidine (1-azabicyclo[2.2.2]octane), and 9-azabicyclo[3.3.1]nonane—share a bridgehead nitrogen feature, their differing ring sizes, nitrogen positioning, and conformational constraints yield divergent biological target profiles and catalytic behaviors. Direct comparative studies demonstrate that 9-azabicyclo[3.3.1]nonane derivatives exhibit approximately 100-fold lower dopamine transporter (DAT) binding affinity (Ki = 2–14 µM) than cocaine and structurally related tropane analogs [1]. In catalytic applications, the N-oxyl radical ABNO displays markedly different electrochemical activity and substrate scope compared to TEMPO, with cyclic voltammetry revealing substantially higher peak current densities under identical conditions [2].

9-Azabicyclo[3.3.1]nonane: Quantitative Differentiation Evidence for Procurement Decision-Making


DAT Binding Affinity: 100-Fold Reduced Potency Versus Tropane-Based Cocaine Analogs

A series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives were evaluated for in vitro binding affinity at the dopamine transporter (DAT). The 9-azabicyclo[3.3.1]nonane derivatives exhibited Ki values in the range of 2–14 µM, which represents an approximately 100-fold reduction in potency relative to cocaine and related tropane analogs [1]. X-ray crystallography confirmed that the expanded [3.3.1] bicyclic framework adopts a conformation distinct from the [3.2.1] tropane system, directly impacting ligand recognition at the cocaine-binding site [1].

Dopamine Transporter Cocaine Binding Site Structure-Activity Relationship

Electrochemical Oxidation Activity: ABNO Exhibits Higher Peak Current Than TEMPO

Cyclic voltammetry studies directly compared the electrochemical performance of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) for the oxidation of 1-phenylethanol. ABNO exhibited substantially higher peak current densities under identical experimental conditions, indicating superior electrocatalytic activity [1]. This observation aligns with the broader understanding that ABNO's smaller steric profile reduces hindrance during substrate approach, though electrochemical studies suggest that redox potential differences may contribute more significantly than steric effects alone [2].

Electrocatalysis Alcohol Oxidation Nitroxyl Radical

Cu/ABNO Catalyst System Broadens Substrate Scope Relative to Cu/TEMPO

The (MeObpy)CuI/ABNO catalyst system enables aerobic oxidation of primary, secondary allylic, benzylic, and aliphatic alcohols with nearly uniform efficiency, whereas Cu/TEMPO systems show substantially reduced reactivity with aliphatic and secondary alcohols [1]. Reactions with ABNO are typically complete within 1 hour at room temperature using ambient air as the oxidant [1]. Mechanistic investigations suggest that ABNO facilitates faster C–H bond cleavage, shifting the turnover-limiting step compared to TEMPO-mediated catalysis [1].

Aerobic Oxidation Copper Catalysis Alcohol Oxidation

Sigma-2 Receptor Ligand Selectivity: WC-59 Derivative Achieves >2000-Fold Sigma-1/Sigma-2 Discrimination

Among a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs, compound WC-59 exhibited a Ki value of 0.82 nM at the sigma-2 receptor with a sigma-1/sigma-2 selectivity ratio of 2087 [1]. A related analog, WC-26, demonstrated a Ki of 2.58 nM at sigma-2 with a selectivity ratio of 557 [1]. These selectivity metrics are derived from competitive radioligand binding assays against sigma-1 and sigma-2 receptor preparations [1].

Sigma Receptor Ligand Selectivity PET Imaging

9-Azabicyclo[3.3.1]nonane: Evidence-Based Application Scenarios for Procurement


Electrocatalytic and Aerobic Oxidation of Secondary and Aliphatic Alcohols

ABNO or its precursor 9-azabicyclo[3.3.1]nonane is indicated for use in copper-catalyzed aerobic oxidation systems where TEMPO-based catalysts exhibit poor reactivity, particularly for secondary and aliphatic alcohol substrates [1]. Electrochemical oxidation protocols employing ABNO provide higher peak currents than TEMPO, supporting faster conversion of secondary alcohols to ketones in acetonitrile-based electrolyte systems [2].

Synthesis of Sigma-2 Receptor Ligands Requiring High Subtype Selectivity

Derivatives of 9-azabicyclo[3.3.1]nonane, specifically N-substituted 3α-yl phenylcarbamates, have demonstrated sub-nanomolar sigma-2 receptor affinity with selectivity ratios exceeding 2000-fold over sigma-1 [1]. This scaffold is appropriate for medicinal chemistry efforts targeting sigma-2 receptor modulation for imaging or chemosensitization applications.

Homotropane Alkaloid Total Synthesis and Natural Product Derivatization

The 9-azabicyclo[3.3.1]nonane ring system serves as the core framework for homotropane alkaloids including adaline, euphococcinine, and N-methyleuphococcinine [1]. Procurement of the parent scaffold enables synthetic access to this alkaloid class for structure-activity relationship studies and natural product analog development.

Negative Control or Comparator in DAT-Targeted Medicinal Chemistry

Owing to its 100-fold reduced DAT binding affinity relative to tropane analogs (Ki = 2–14 µM versus sub-micromolar/nanomolar range) [1], 9-azabicyclo[3.3.1]nonane derivatives serve as appropriate negative controls or scaffold comparators in structure-activity relationship campaigns focused on dopamine transporter ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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